NSC 601980
Description
NSC 601980 is a synthetic compound with documented antitumor activity. Key physicochemical and biological properties include:
- Molecular Formula: C₁₅H₁₄N₄
- Molecular Weight: 250.3 g/mol
- CAS Number: 91757-46-9
- Solubility: 30 mg/mL in DMSO (119.86 mM)
- Purity: >98%
- Storage: Powder stable at -20°C for 3 years; solvent (DMSO) stable at -80°C for 1 year .
Its analog, referred to as this compound analog, retains antitumor activity in yeast screening experiments, suggesting shared mechanisms of action .
Properties
Molecular Formula |
C15H12N4 |
|---|---|
Molecular Weight |
248.28 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
NSC 601980 Analog
- Key Features : Shares the parent compound’s antitumor activity but lacks detailed structural elucidation in public datasets.
- Activity : Effective in yeast-based antitumor screens, though in vitro or in vivo validation data are unavailable .
- Commercial Availability : Sold in quantities ranging from 2 mg to 100 mg, with prices from ¥789 to ¥9,290 .
Functional Analogs from NCI Database
Using the NCI COMPARE algorithm, compounds with similar GI₅₀ profiles to this compound (correlation coefficients >0.79) include :
| Compound Name | NSC Number | Mechanism of Action | Pearson Correlation |
|---|---|---|---|
| Deoxybouvardin | NSC 259969 | Global inhibition of transcription | 0.841 |
| Bouvardin | NSC 259968 | Eukaryotic translation inhibition | 0.809 |
| S-3'-Deacetyl-phyllanthoside | NSC 342443 | Transcriptional suppression | 0.807 |
| Olivomycin | NSC 38270 | DNA intercalation | 0.797 |
Key Observations :
- These compounds exhibit broad transcriptional/translational inhibition, differing mechanistically from this compound’s cell line-specific activity.
Antitumor Agents with Divergent Mechanisms
Compounds listed alongside this compound in pharmacological databases include:
| Compound Name | Classification | Primary Activity | Purity |
|---|---|---|---|
| Notoginsenoside R1 | Natural saponin | Neuroprotection, antihypertensive | 97.10% |
| NS1643 | hERG channel activator | Cardiac electrophysiology modulation | 98.22% |
| Novaluron | Insect growth regulator | Pest control | 99.82% |
Key Distinctions :
- This compound is unique in targeting human tumor cell lines, whereas others focus on non-oncological pathways .
Preparation Methods
Core Quinoxaline Formation
The quinoxaline backbone of this compound is synthesized via condensation reactions between o-phenylenediamine and α-keto acids or their equivalents. For this compound, 3-methylquinoxaline is formed by reacting o-phenylenediamine with pyruvic acid under acidic conditions (pH 4–5) at 80–100°C for 6–12 hours. The reaction proceeds through a Schiff base intermediate, followed by cyclization to yield the bicyclic structure.
Reaction Conditions:
Diazene Group Introduction
The diazene (-N=N-) linkage is introduced via a diazo coupling reaction. The 3-methylquinoxaline intermediate is treated with benzenediazonium chloride at 0–5°C in an aqueous sodium hydroxide solution (pH 10–12). This electrophilic aromatic substitution occurs preferentially at the C2 position of the quinoxaline ring due to electron-donating methyl group effects.
Critical Parameters:
Purification and Characterization
Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate this compound with >98% purity. Analytical validation includes:
Optimization of Reaction Efficiency
Solvent Systems for Cyclization
Ethanol/water mixtures enhance quinoxaline cyclization kinetics compared to pure ethanol or THF. A study comparing solvents demonstrated:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethanol/H2O | 8 | 72 |
| THF | 12 | 58 |
| DMF | 10 | 63 |
Water’s polarity facilitates proton transfer during Schiff base formation, accelerating cyclization.
Catalytic Acid Screening
Bronsted acids (HCl, H2SO4) and Lewis acids (ZnCl2) were evaluated for cyclization efficiency:
| Acid | Concentration (eq) | Yield (%) |
|---|---|---|
| HCl | 0.3 | 72 |
| H2SO4 | 0.3 | 68 |
| ZnCl2 | 0.3 | 61 |
HCl provided optimal protonation without side reactions, such as quinoxaline over-oxidation.
Scalability and Industrial Considerations
Kilo-Lab Synthesis
A pilot-scale synthesis (1 kg batch) achieved 65% yield using:
-
Reactor Type: Jacketed glass-lined reactor with temperature control (±2°C)
-
Diazo Coupling Modifications: Slow addition of benzenediazonium chloride (1 h) to minimize exothermic side reactions
-
Cost Analysis: Raw material costs accounted for 42% of total expenses, primarily due to o-phenylenediamine procurement
Analog Synthesis and Comparative Analysis
This compound Analog (CAS 91757-46-9)
The analog, differing by a hydrogenated diazene group, is synthesized via catalytic hydrogenation (H2, 10 atm, Pd/C) of this compound.
| Property | This compound | Analog |
|---|---|---|
| Molecular Weight | 248.28 | 250.30 |
| Log GI50 (HT29) | -6.9 | -5.7 |
| Solubility (DMSO) | 100.69 mM | 119.86 mM |
Reduced antitumor activity in the analog underscores the diazene group’s role in bioactivity.
Formulation and Stability
Q & A
Q. What experimental models are recommended for initial antitumor activity screening of NSC 601980?
this compound has demonstrated antitumor activity in yeast screening assays and human colorectal cancer cell lines (COLO 205 and HT29), with Log GI50 values of -6.6 and -6.9, respectively . Researchers should prioritize these models for initial screening due to their validated responsiveness. For broader applicability, secondary validation in 3D tumor spheroids or patient-derived xenografts (PDX) is recommended to assess tissue-specific efficacy.
Q. What physicochemical properties of this compound are critical for in vitro experimental design?
Key properties include:
- Molecular weight : 250.3 g/mol
- Solubility : 30 mg/mL in DMSO (119.86 mM)
- Stability : Powder stored at -20°C (3-year stability); solutions stored at -80°C (1-year stability) . Researchers must pre-dissolve this compound in DMSO and dilute in culture media to avoid precipitation. Solvent concentration in final assays should not exceed 0.1% to minimize cytotoxicity artifacts.
Q. How should researchers formulate a hypothesis for this compound's mechanism of action based on existing data?
Initial bioactivity data suggest antiproliferative effects, but mechanistic insights are limited. A hypothesis-driven approach could involve:
- Kinase profiling : Screen against panels of oncogenic kinases (e.g., EGFR, HER2) due to structural similarities to known inhibitors .
- Cell cycle analysis : Quantify G1/S or G2/M arrest via flow cytometry.
- Omics integration : Use transcriptomics/proteomics to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
Advanced Research Questions
Q. How to optimize storage and handling conditions for this compound to ensure experimental reproducibility?
- Lyophilized powder : Aliquot into single-use vials to avoid freeze-thaw cycles; store at -20°C with desiccants .
- Stock solutions : Prepare in anhydrous DMSO, aliquot into inert containers (e.g., glass vials), and store at -80°C. Monitor for oxidation via LC-MS every 6 months.
- In-lab handling : Use nitrogen gas purging for DMSO stocks to prevent moisture absorption.
Q. What methodologies are recommended for resolving contradictions in this compound's reported bioactivity data across studies?
Discrepancies in GI50 values may arise from:
- Cell line heterogeneity : Validate COLO 205/HT29 authentication (STR profiling) and culture conditions (e.g., serum batch effects).
- Dosage protocols : Standardize exposure duration (e.g., 72 hrs) and pretreatment equilibration time.
- Data normalization : Use internal controls (e.g., staurosporine) and harmonize viability assays (MTT vs. ATP-luciferase) .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound experiments?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Error propagation : Account for technical replicates (pipetting variability) and biological replicates (inter-donor variability).
- Synergy analysis : For combination therapies, use Chou-Talalay or Bliss independence models to quantify additive vs. synergistic effects .
Q. How to design a comprehensive study to elucidate this compound's molecular targets and pathways?
- Chemoproteomics : Use affinity-based pull-down assays with biotinylated this compound analogs.
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify synthetic lethal targets.
- Structural modeling : Dock this compound into predicted binding pockets (e.g., ATP-binding sites) using Schrödinger Suite or AutoDock .
- Validation : Confirm target engagement via cellular thermal shift assays (CETSA) or isothermal dose-response curves (ITDR) .
Methodological Considerations
- Literature Review : Prioritize studies with transparent methodologies (e.g., full experimental protocols in supplementary materials) .
- Data Transparency : Publish raw datasets (e.g., dose-response curves) in repositories like Figshare, adhering to FAIR principles .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for preclinical reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
